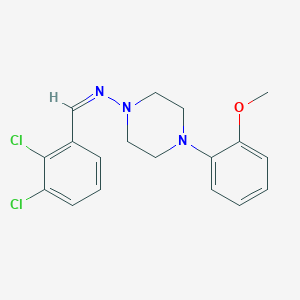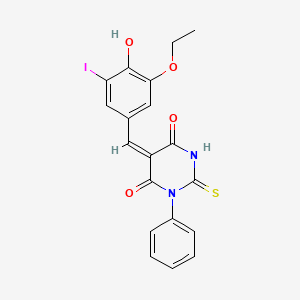![molecular formula C21H15N3O3 B5916373 4-[2-(5-nitro-2-furyl)vinyl]-1,3-diphenyl-1H-pyrazole](/img/structure/B5916373.png)
4-[2-(5-nitro-2-furyl)vinyl]-1,3-diphenyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(5-nitro-2-furyl)vinyl]-1,3-diphenyl-1H-pyrazole, commonly known as NNK, is a potent carcinogen found in tobacco smoke. NNK is formed during the curing and processing of tobacco leaves and has been identified as one of the major contributors to lung cancer in smokers. NNK has also been found to cause tumors in other organs such as the pancreas, liver, and bladder.
Mecanismo De Acción
NNK is metabolized in the body to form reactive intermediates that can bind to DNA and cause mutations. These mutations can lead to the development of cancer. NNK has been found to induce oxidative stress, inflammation, and DNA damage in cells, all of which contribute to the development of cancer.
Biochemical and Physiological Effects:
NNK has been shown to have a variety of biochemical and physiological effects on the body. It can induce DNA damage, inhibit DNA repair mechanisms, and promote cell proliferation. NNK has also been found to induce oxidative stress, inflammation, and apoptosis (programmed cell death) in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NNK is a potent carcinogen that can induce lung tumors in animal models. This makes it a useful tool for studying the mechanisms of lung cancer development. However, NNK is also highly toxic and can be difficult to handle in the laboratory. Additionally, the use of NNK in animal models raises ethical concerns and may not accurately reflect the effects of tobacco smoke on humans.
Direcciones Futuras
There are several areas of future research related to NNK. One area of focus is the development of new strategies for smoking cessation that target the carcinogenic properties of NNK. Researchers are also investigating the use of NNK as a biomarker for lung cancer risk and the development of new diagnostic tools for lung cancer. Finally, there is ongoing research into the mechanisms of NNK-induced carcinogenesis and the development of new therapies for lung cancer.
Métodos De Síntesis
NNK can be synthesized in the laboratory by reacting nicotine with nitrite in the presence of acid. The reaction produces a nitrosamine intermediate, which is then converted to NNK by heating in the presence of a catalyst. NNK can also be synthesized by reacting 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK’s precursor) with furfuryl alcohol.
Aplicaciones Científicas De Investigación
NNK has been extensively studied for its carcinogenic properties and its role in the development of lung cancer. Researchers have used NNK to induce lung tumors in animal models to study the mechanisms of lung cancer development. NNK has also been used to investigate the effects of tobacco smoke on the body and to develop strategies for smoking cessation.
Propiedades
IUPAC Name |
4-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1,3-diphenylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3/c25-24(26)20-14-13-19(27-20)12-11-17-15-23(18-9-5-2-6-10-18)22-21(17)16-7-3-1-4-8-16/h1-15H/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHYNXDHBSCUBL-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=CC3=CC=C(O3)[N+](=O)[O-])C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN(C=C2/C=C/C3=CC=C(O3)[N+](=O)[O-])C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1,3-diphenylpyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dimethyl-N-[4-morpholinyl(phenyl)methylene]benzenesulfonamide](/img/structure/B5916291.png)
![3-methyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5916293.png)
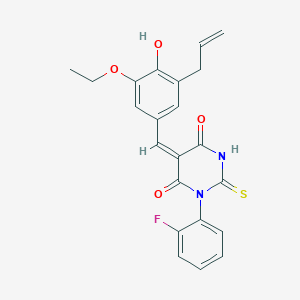
![phenyl(2-pyridinyl)methanone O-[(1-naphthylamino)carbonyl]oxime](/img/structure/B5916299.png)
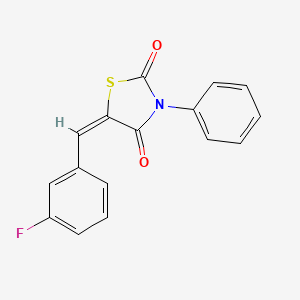
![N-[1-{[(2,4-dimethylphenyl)amino]carbonyl}-2-(1H-indol-3-yl)vinyl]benzamide](/img/structure/B5916310.png)
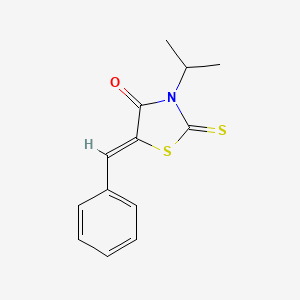

![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-2-chlorobenzamide](/img/structure/B5916330.png)
![ethyl 4-{[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate](/img/structure/B5916333.png)
![1,1'-[(2,4,5,6-tetrafluoro-1,3-phenylene)dicarbonyl]dipyrrolidine](/img/structure/B5916336.png)
![N-[1-[(benzylamino)carbonyl]-2-(3-bromophenyl)vinyl]benzamide](/img/structure/B5916343.png)
